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Compound of Interest

Benzyl-(3,4-dimethoxy-benzyl)-
Compound Name:
amine

Cat. No.: B088634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of N-benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA), an analytical reference standard
classified as an amphetamine. This document details the synthetic route via reductive
amination and outlines the analytical methods for its characterization, including spectroscopic
and chromatographic techniques. All data is presented in a structured format for clarity and
ease of comparison.

Physicochemical Properties

N-benzyl-3,4-DMA hydrochloride is a crystalline solid with the following properties:
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Property Value Reference
N-benzyl-1-(3,4-

IUPAC Name dimethoxyphenyl)propan-2- [1]
amine hydrochloride
N-benzyl-3,4-

Synonyms Dimethoxyamphetamine, NSC [1][2]
27115

CAS Number 2980-07-6 (HCI salt) [11[2]

Molecular Formula

C18H23NO2 « HCI

[2]

Formula Weight

321.8 g/mol

[2]

Appearance White powder [1]
Purity >98% [2]
Melting Point 174.06 °C (HCI salt) [1]
Amax 231 nm [2]
DMF: 30 mg/ml, DMSO: 30
Solubility mg/ml, Ethanol: 10 mg/ml, [2]

PBS (pH 7.2): 10 mg/ml

Synthesis by Reductive Amination

The primary synthetic route to N-benzyl-3,4-DMA is through the reductive amination of 3,4-

dimethoxyamphetamine (3,4-DMA) with benzaldehyde. This method involves the formation of

an intermediate imine, which is subsequently reduced to the secondary amine.

Experimental Protocol

Materials:

e 3,4-dimethoxyamphetamine hydrochloride (3,4-DMA HCI)

e Benzaldehyde
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Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

Triethylamine (EtsN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Anhydrous Magnesium Sulfate (MgSQOa)

Hydrochloric acid (HCI) in diethyl ether or isopropanol
Procedure:

e To a solution of 3,4-dimethoxyamphetamine hydrochloride (1.0 equivalent) in
dichloromethane, add triethylamine (1.1 equivalents) and stir for 10 minutes at room
temperature.

o Add benzaldehyde (1.1 equivalents) to the solution and stir for an additional 1 hour to
facilitate imine formation.

« Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction
mixture.

 Stir the reaction at room temperature overnight.

e Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

o Separate the organic layer, and extract the agueous layer with dichloromethane (3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
freebase of N-benzyl-3,4-DMA.

 Purify the crude product by column chromatography on silica gel.

o For the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether
or isopropanol and add a solution of hydrochloric acid in the respective solvent dropwise until
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precipitation is complete.

« Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield N-benzyl-
3,4-DMA hydrochloride as a white solid.

Reactants
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Caption: Synthetic workflow for N-benzyl-3,4-DMA HCI.

Characterization Data

The structural confirmation and purity of synthesized N-benzyl-3,4-DMA are established using
various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is used to elucidate the chemical structure by identifying the proton
environments in the molecule.

Experimental Protocol:
¢ Instrument: 400 MHz NMR Spectrometer

o Sample Preparation: ~12 mg/mL in D20 with TSP as a 0 ppm reference.[1]
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e Parameters:
o Pulse Angle: 90°
o Delay between pulses: 45 seconds[1]

IH NMR Data (400 MHz, D20): The spectrum would show characteristic peaks for the aromatic
protons of the benzyl and dimethoxyphenyl rings, the methoxy groups, the aliphatic protons of
the propane chain, and the benzylic protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the compound and to confirm its molecular
weight and fragmentation pattern.

Experimental Protocol:

Instrument: Agilent Gas Chromatograph with a Mass Selective Detector.[1]
e Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 pum.[1]

o Carrier Gas: Helium at 1.5 mL/min.[1]

¢ Injector Temperature: 280°C.[1]

e Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and
hold for 9.0 min.[1]

e MS Parameters:
o Mass Scan Range: 30-550 amu.[1]
o Acquisition Mode: Scan.[1]

GC-MS Data:
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Parameter Value Reference
Retention Time 13.07 min [1]
Molecular lon (M+) m/z 285 (for freebase) [1]

| Major Fragments | Characteristic fragments corresponding to the loss of benzyl and other
moieties. |[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
e Instrument: FTIR with a diamond ATR attachment.[1]
e Scan Parameters:
o Number of Scans: 32
o Resolution: 4 cm~1[1]

FTIR Data: The spectrum would display characteristic absorption bands for N-H stretching (for
the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and
C-O stretching (ether).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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